REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:11]=[C:10]([CH:12](OCC)[O:13]CC)[N:9]=[C:8]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[C:7]=1[F:26])([CH3:4])([CH3:3])[CH3:2].OS(O)(=O)=O>CC#N.O>[C:1]([NH:5][C:6]1[C:7]([F:26])=[C:8]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[N:9]=[C:10]([CH:12]=[O:13])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3].[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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0.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
resulting in a light yellow solution
|
Type
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CUSTOM
|
Details
|
The reaction flask was placed in an oil bath
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Type
|
CUSTOM
|
Details
|
an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3
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Type
|
CUSTOM
|
Details
|
had been consumed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=CC(=NC(=C1F)C1=CC=C(C=C1)Cl)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |